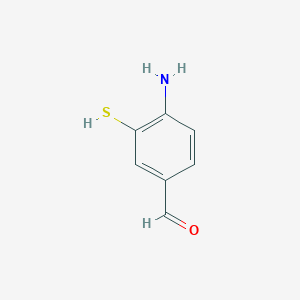

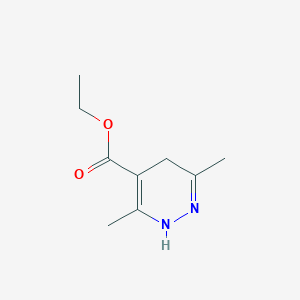

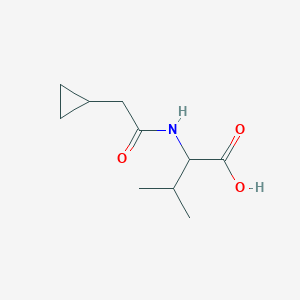

![molecular formula C21H24O8 B13640250 beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)

beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pinostilbenoside is a naturally occurring stilbene glycoside found in various plants, particularly in the Pinaceae family. It is a derivative of resveratrol and is known for its wide range of biologically active properties, including antioxidant, immunomodulatory, anti-inflammatory, and anti-angiogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pinostilbenoside can be synthesized through the glycosylation of pinostilbene. The process involves the reaction of pinostilbene with a glycosyl donor in the presence of a catalyst. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the catalyst used can be a Lewis acid like boron trifluoride etherate .

Industrial Production Methods

Industrial production of pinostilbenoside involves the extraction of the compound from plant sources, particularly from the bark of Pinus koraiensis. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Pinostilbenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction of pinostilbenoside can be achieved using reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Substitution reactions can occur at the hydroxyl groups of pinostilbenoside using reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives of pinostilbenoside, such as its dichloroderivatives and glucuronides .

Applications De Recherche Scientifique

Mécanisme D'action

Pinostilbenoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates the immune response by regulating the activity of immune cells and cytokines. Additionally, pinostilbenoside exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Comparaison Avec Des Composés Similaires

Pinostilbenoside is structurally similar to other stilbene glycosides such as resveratroloside and pterostilbenoside. it is unique in its specific glycosylation pattern and methylation, which contribute to its distinct biological activities .

List of Similar Compounds

- Resveratroloside

- Pterostilbenoside

- Astringin

- Piceid

- Isorhapontin

Pinostilbenoside stands out due to its higher prevalence in certain plant species and its potent biological activities, making it a valuable compound for further research and application.

Propriétés

IUPAC Name |

2-[4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISUZGWBIPYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

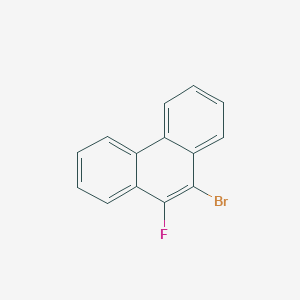

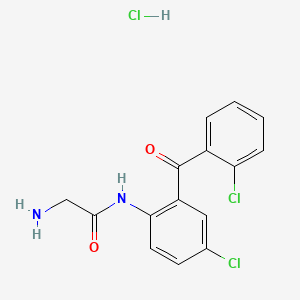

![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)

![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)